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Compound of Interest

Compound Name: ABT-737

Cat. No.: B1684200 Get Quote

This technical support guide provides troubleshooting advice and answers to frequently asked

questions for researchers investigating the role of Mcl-1 in acquired resistance to the BH3

mimetic, ABT-737.

Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of acquired resistance to ABT-737?

A1: A primary mechanism of acquired resistance to ABT-737 is the upregulation of anti-

apoptotic proteins that are not targeted by the drug, most notably Myeloid Cell Leukemia 1

(Mcl-1) and sometimes Bfl-1.[1][2][3] ABT-737 effectively inhibits Bcl-2, Bcl-xL, and Bcl-w,

causing the release of the pro-apoptotic protein BIM.[1][2][3] However, in resistant cells,

upregulated Mcl-1 sequesters this liberated BIM, preventing it from activating the downstream

effectors of apoptosis, BAX and BAK.[1][2][3][4]

Q2: How does Mcl-1 become upregulated in response to ABT-737 treatment?

A2: Mcl-1 upregulation in ABT-737 resistant cells primarily occurs through increased gene

transcription rather than protein stabilization.[1][2] Interestingly, this can be both a stable, long-

term change in resistant cell lines and a dynamic, rapid increase in Mcl-1 transcript and protein

levels that occurs within hours of ABT-737 treatment.[1][2]

Q3: My cells show high levels of Bcl-2 but are still resistant to ABT-737. Why?
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A3: High Bcl-2 expression makes cells dependent on this anti-apoptotic protein, which is a

prerequisite for ABT-737 sensitivity. However, resistance can still occur if there are high

concurrent levels of Mcl-1.[5][6] Mcl-1 can effectively neutralize the pro-apoptotic signals

initiated by ABT-737's inhibition of Bcl-2.[5] Therefore, the relative expression levels of Bcl-2

family members, particularly the ratio of Mcl-1 to pro-apoptotic proteins like Noxa, can

determine the ultimate sensitivity to ABT-737.[7][8]

Q4: What is the role of Mcl-1 phosphorylation in ABT-737 resistance?

A4: Post-translational modifications, such as phosphorylation, can play a role in ABT-737
resistance by increasing Mcl-1 protein stability and enhancing its interaction with BIM.[4][9][10]

This modification can further bolster Mcl-1's ability to sequester BIM, thus reinforcing the

resistance phenotype.[4][9][10]

Q5: Are there strategies to overcome Mcl-1-mediated resistance to ABT-737?

A5: Yes, several strategies have been shown to be effective. These include:

Direct inhibition of Mcl-1: Using selective Mcl-1 inhibitors (e.g., A-1210477, S63845) in

combination with ABT-737 has demonstrated synergistic effects in overcoming resistance.[6]

[11]

Transcriptional inhibition of Mcl-1: Drugs like flavopiridol (a CDK9 inhibitor) can reduce Mcl-1

transcript levels and restore sensitivity to ABT-737.[1][2]

Upregulation of Noxa: The pro-apoptotic protein Noxa is a natural antagonist of Mcl-1.

Compounds like gossypol can increase Noxa expression, which then displaces BIM from

Mcl-1, freeing BIM to induce apoptosis.[4][9][10]

Pan-Bcl-2 Inhibition: Using pan-Bcl-2 inhibitors like obatoclax or (–)BI97D6, which target Mcl-

1 in addition to Bcl-2/Bcl-xL, can overcome resistance.[8][9][12]
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Question
Possible Cause &

Explanation
Suggested Solution

How do I confirm that Mcl-1

levels are elevated in my

resistant cells?

Resistance is often associated

with a stable increase in Mcl-1

protein.

Perform a western blot

analysis comparing the

parental (sensitive) cell line

with your resistant cell line.

Probe for Mcl-1, Bcl-2, Bcl-xL,

and Bfl-1 to see the full picture

of anti-apoptotic protein

expression.[1][3]

Could the resistance be due to

something other than Mcl-1

upregulation?

While Mcl-1 is a common

cause, resistance could

theoretically arise from

impaired drug binding or other

downstream alterations.

Confirm that ABT-737 is still

binding to its target, Bcl-2.

Perform a co-

immunoprecipitation (Co-IP) of

Bcl-2 after ABT-737 treatment

and check for the

displacement of BIM. If BIM is

displaced but the cells do not

die, it strongly suggests

sequestration by another

protein like Mcl-1.[1][3]

How can I functionally validate

the role of Mcl-1 in resistance?

Directly reducing Mcl-1 levels

should re-sensitize the cells to

ABT-737 if Mcl-1 is the primary

resistance mechanism.

Use shRNA or siRNA to

specifically knock down Mcl-1

in your resistant cell line. Then,

treat the cells with ABT-737

and assess for apoptosis or

loss of viability. A restoration of

sensitivity confirms Mcl-1's

role.[1][2]

Issue 2: My combination therapy with an Mcl-1 inhibitor is not effectively overcoming ABT-737
resistance.
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Question
Possible Cause &

Explanation
Suggested Solution

Are the drug concentrations

and treatment schedule

optimal?

Sub-optimal concentrations or

incorrect timing of drug

administration can lead to a

lack of synergy.

Perform a dose-response

matrix experiment with varying

concentrations of both ABT-

737 and the Mcl-1 inhibitor to

identify the optimal synergistic

concentrations. Consider pre-

treating with the Mcl-1 inhibitor

before adding ABT-737 to

ensure Mcl-1 is already

suppressed when BIM is

displaced.

Could there be another

resistance mechanism at play?

While Mcl-1 is a key player,

cells might have upregulated

other anti-apoptotic proteins

like Bfl-1, or developed

alterations in downstream

apoptotic machinery.

Check the expression levels of

Bfl-1 by western blot.[1][3]

Also, ensure the core apoptotic

machinery is intact by treating

with a positive control that

induces apoptosis through a

different pathway.

Is the Mcl-1 inhibitor effectively

engaging its target?

The inhibitor may not be potent

enough in your specific cell

line or may be subject to

cellular efflux.

Confirm target engagement by

assessing the downstream

effects of Mcl-1 inhibition. For

example, after treatment with

the Mcl-1 inhibitor alone,

perform a Co-IP for Mcl-1 and

look for the release of pro-

apoptotic partners like Noxa or

BIM.

Data Summary
Table 1: Examples of Reagents Used to Overcome ABT-737 Resistance
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Reagent Target(s)
Typical
Concentration
Used

Effect on
Resistant Cells

Reference

Flavopiridol

CDK9 (reduces

Mcl-1

transcription)

300 nM

Decreases Mcl-1

levels and

restores

sensitivity to

ABT-737.

[1]

Gossypol

Pan-Bcl-2

inhibitor

(including Mcl-1)

Varies by cell line

Induces

apoptosis in

resistant cells by

increasing Noxa

expression,

which displaces

BIM from Mcl-1.

[4][10]

A-1210477
Selective Mcl-1

inhibitor
0.1 - 10 µM

Inhibits viability

of AML cell lines

irrespective of

their resistance

to ABT-737.

[6]

shRNA Mcl-1 mRNA N/A

Decreases Mcl-1

protein levels

and restores

sensitivity to

ABT-737.

[1][2]

Obatoclax

Pan-Bcl-2

inhibitor

(including Mcl-1)

Varies by cell line

Overcomes Mcl-

1-mediated

resistance to

induce cell

death.

[8]

Experimental Protocols
Protocol 1: Co-Immunoprecipitation (Co-IP) to Detect BIM Sequestration by Mcl-1
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This protocol is designed to test the hypothesis that in ABT-737 resistant cells, BIM displaced

from Bcl-2 is sequestered by Mcl-1.

Cell Culture and Treatment:

Culture both parental (sensitive) and ABT-737-resistant cells to approximately 80%

confluency.

Treat cells with either DMSO (vehicle control) or an effective dose of ABT-737 (e.g., 1 µM)

for 4 hours. To prevent cell death from interfering with the assay, you can pre-treat with a

pan-caspase inhibitor like Z-VAD-FMK (10 µM) for 30 minutes.[1][3]

Cell Lysis:

Harvest and wash cells with cold PBS.

Lyse cells in a non-denaturing lysis buffer (e.g., 1% CHAPS lysis buffer) containing

protease and phosphatase inhibitors.[1][3]

Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C to

pellet cell debris.

Immunoprecipitation:

Pre-clear the supernatant (lysate) by incubating with protein A/G beads for 1 hour at 4°C.

Quantify protein concentration in the pre-cleared lysate.

Incubate equal amounts of protein (e.g., 500 µg - 1 mg) with an anti-Mcl-1 antibody or an

isotype control IgG overnight at 4°C with gentle rotation.

Add protein A/G beads and incubate for another 2-4 hours at 4°C.

Washing and Elution:

Pellet the beads by centrifugation and wash 3-5 times with lysis buffer.

Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer for 5 minutes.
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Western Blot Analysis:

Separate the eluted proteins and a sample of the whole-cell lysate (input control) by SDS-

PAGE.

Transfer proteins to a PVDF membrane.

Probe the membrane with primary antibodies against BIM and Mcl-1.

Expected Result: In resistant cells treated with ABT-737, you should see a strong BIM

band in the Mcl-1 immunoprecipitated sample, indicating an increased association.[1][4]

Protocol 2: Cell Viability Assay to Assess Synergy

This protocol uses a standard cell viability reagent (like CellTiter-Glo® or CCK-8) to test for

synergistic effects between ABT-737 and an Mcl-1 inhibitor.

Cell Plating:

Plate ABT-737 resistant cells in a 96-well plate at a predetermined optimal density and

allow them to adhere overnight.

Drug Treatment:

Prepare a dose-response matrix. This involves serial dilutions of ABT-737 along the y-axis

of the plate and serial dilutions of the Mcl-1 inhibitor along the x-axis. Include wells for

vehicle control (DMSO) and single-agent treatments.

Treat the cells with the drug combinations and incubate for a relevant time period (e.g., 48-

72 hours).

Viability Measurement:

Add the viability reagent to each well according to the manufacturer's instructions.

Measure the signal (luminescence or absorbance) using a plate reader.

Data Analysis:
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Normalize the data to the vehicle-treated control wells (representing 100% viability).

Plot the dose-response curves for each agent alone and in combination.

Use software (e.g., CompuSyn or similar) to calculate a Combination Index (CI).

Interpretation: A CI value < 1 indicates synergy, CI = 1 indicates an additive effect, and CI

> 1 indicates antagonism. A synergistic result would confirm that inhibiting Mcl-1 can

overcome ABT-737 resistance.
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Click to download full resolution via product page

Caption: Mcl-1 sequesters BIM freed by ABT-737, preventing apoptosis.
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Caption: Workflow for developing and validating Mcl-1-mediated resistance.
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Caption: Strategies to counteract Mcl-1-mediated ABT-737 resistance.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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